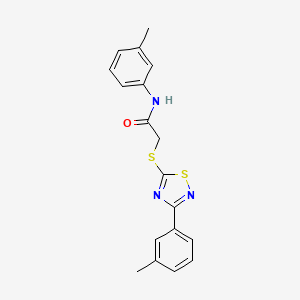

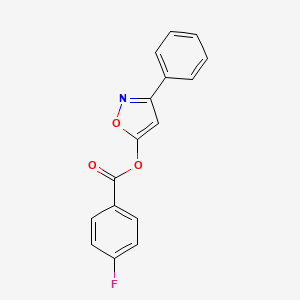

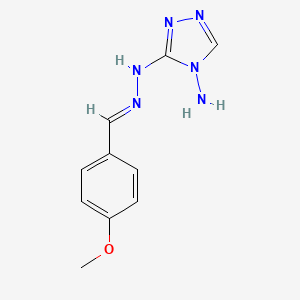

![molecular formula C21H16FN3O3S2 B2554963 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 923365-35-9](/img/structure/B2554963.png)

4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a benzamide group, a benzo[d]thiazole group, a pyridine group, and a methylsulfonyl group. These groups could potentially give the compound a variety of interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including a benzene ring and a thiazole ring, which are likely to contribute to its stability and possibly its reactivity. The presence of nitrogen, sulfur, and fluorine atoms could also have significant effects on its chemical behavior .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the benzamide, benzo[d]thiazole, and pyridine groups suggest that it could participate in a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and possibly even some types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its reactivity. The heterocyclic rings and the amide group could enable it to participate in hydrogen bonding, which could affect its solubility and its interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Metabolic Stability Improvement

One study explores the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. The research investigated various 6,5-heterocycles to improve metabolic stability, focusing on compounds with structures similar to the specified compound. These inhibitors, including analogs with modifications at the benzothiazole ring, were evaluated for their in vitro potency and in vivo efficacy, highlighting the importance of metabolic stability in the development of therapeutic agents (Stec et al., 2011).

Radiochemical Synthesis for Clinical Applications

Another area of application involves the automated radiosynthesis of radiotracers for imaging, such as [18F]FMISO and [18F]PM-PBB3, using [18F]epifluorohydrin for clinical applications. These radiotracers are used in positron emission tomography (PET) imaging for detecting hypoxia and tau pathology, respectively. This research underlines the compound's relevance in developing diagnostic tools for medical imaging and the synthesis process's optimization for higher radiochemical yield and purity (Ohkubo et al., 2021).

Antimicrobial Analog Synthesis

Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity, also aligns with the applications of similar compounds. This study emphasizes the synthesis process, structural establishment through various spectroscopic methods, and the antimicrobial efficacy of the synthesized compounds against a range of bacterial and fungal strains, showcasing the potential of such structures in developing new antimicrobial agents (Desai et al., 2013).

Material Science Application

Additionally, there's research on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This study presents a new diamine for preparing fluorinated polyamides, demonstrating the polymers' solubility, thermal stability, mechanical properties, and low dielectric constants. Such findings suggest the compound's utility in developing advanced materials with potential applications in electronics and as coatings with specific properties (Liu et al., 2013).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and how it is used. Proper handling and storage procedures should be followed to minimize risk. Without specific information about this compound, it’s difficult to provide detailed safety and hazard information .

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended use and any interesting properties it might have. If it has potential as a pharmaceutical or agrochemical, for example, further studies could be conducted to optimize its activity, reduce any side effects, and determine the most effective ways to deliver it .

Eigenschaften

IUPAC Name |

4-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S2/c1-30(27,28)17-8-9-18-19(11-17)29-21(24-18)25(13-14-3-2-10-23-12-14)20(26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGFNBLRVFBQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

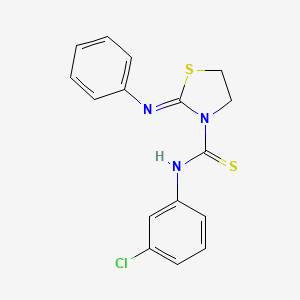

![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

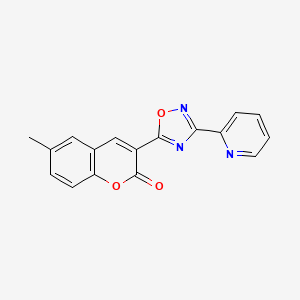

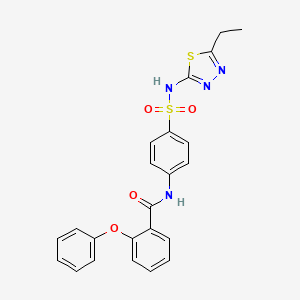

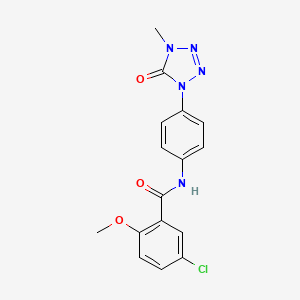

![1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2554886.png)

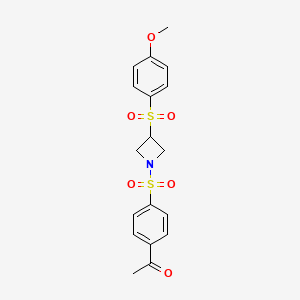

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2554889.png)

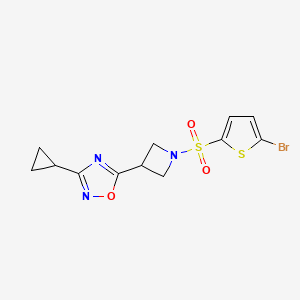

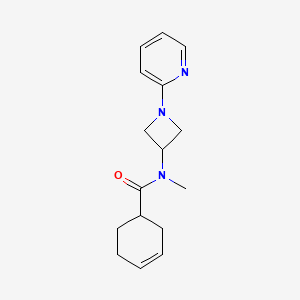

![2-Chloro-N-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)phenyl]acetamide](/img/structure/B2554890.png)